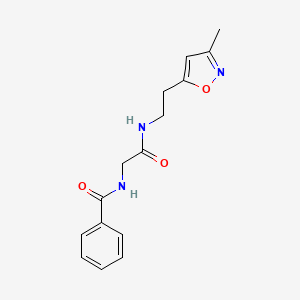

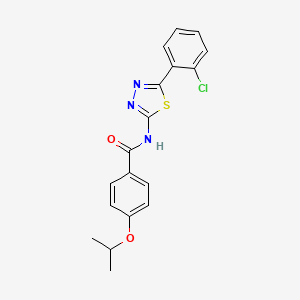

![molecular formula C14H12N2O2S B2591455 1-ethyl-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1326829-85-9](/img/structure/B2591455.png)

1-ethyl-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Thienopyrimidine derivatives are important and widely represented in medicinal chemistry as they are structural analogs of purines . They have various biological activities and are frequently used in drug development .

Synthesis Analysis

There are numerous methods for the synthesis of pyrimidines . For example, a novel series of 6-cinnamoyl-4-arylaminothienopyrimidines was synthesized in 2020 .Molecular Structure Analysis

Thienopyrimidine derivatives hold a unique place between fused pyrimidine compounds . The structural and isoelectronic characteristics of thienopyrimidine-containing compounds are similar to those of purine .Chemical Reactions Analysis

Thienopyrimidine derivatives have been created and evaluated as anticancer agents . They displayed highly potent cytotoxic activity in comparison to erlotinib .Aplicaciones Científicas De Investigación

Antimicrobial Activity

1-ethyl-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione derivatives have been synthesized and characterized. These compounds were docked against the acetyl-CoA carboxylase enzyme and tested for in vitro antimicrobial activity . Notably, they demonstrated moderate activity against both Gram-positive bacteria (such as Micrococcus luteus and Staphylococcus aureus) and Gram-negative bacteria (including Salmonella typhi and Klebsiella pneumoniae). Additionally, some derivatives exhibited good antibacterial and antifungal properties.

Antitumor Potential

While specific studies on this compound’s antitumor activity are limited, related thienopyrimidines have shown promise as potential antitumor agents . Further investigation is warranted to explore its efficacy in cancer treatment.

Heterocyclic Synthesis

1-ethyl-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione derivatives can serve as building blocks in heterocyclic synthesis. Researchers have utilized similar compounds to create novel pyrazole and pyrimidine derivatives . These heterocycles often exhibit diverse biological activities.

Anti-Inflammatory Properties

Although direct evidence is scarce, thienopyrimidines, including our compound of interest, have been associated with anti-inflammatory effects . Their potential in modulating inflammatory pathways warrants further exploration.

Antioxidant and Antidiabetic Activities

While not directly studied for this compound, thienopyrimidines have been investigated for their antioxidant and antidiabetic potential . These properties are essential in managing oxidative stress and diabetes-related complications.

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

1-ethyl-3-phenylthieno[3,2-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2S/c1-2-15-11-8-9-19-12(11)13(17)16(14(15)18)10-6-4-3-5-7-10/h3-9H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBJNGJZLDLOEOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C(=O)N(C1=O)C3=CC=CC=C3)SC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-ethyl-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

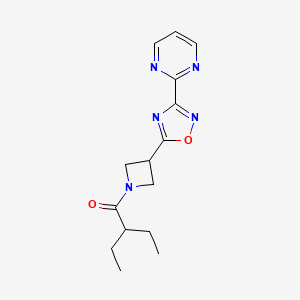

![3-((3,4-Dimethylphenyl)sulfonyl)-5-(4-(pyridin-2-yl)piperazin-1-yl)-[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2591379.png)

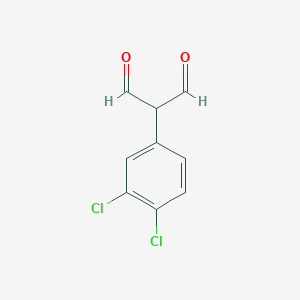

![1-Cyclopropylsulfonyl-4-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B2591381.png)

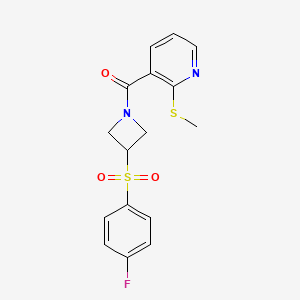

![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2-(sec-butyl)phenoxy)propan-2-ol dihydrochloride](/img/structure/B2591382.png)

![7-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)

![2-[(4-Aminophenyl)sulfanyl]acetonitrile](/img/structure/B2591388.png)

![L-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 2-propenyl ester](/img/structure/B2591390.png)

![2-[4-(2-Aminoethoxy)phenyl]acetamide](/img/structure/B2591393.png)